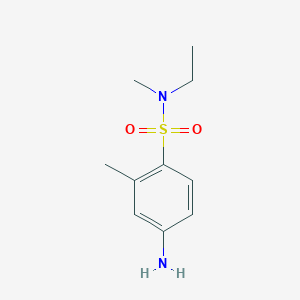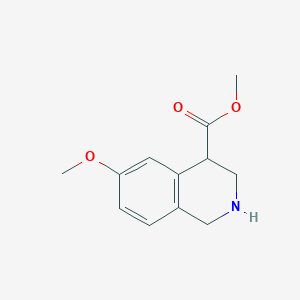
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound with the following structural formula:
CH3OCOCH2N(CH2)2CH2COOH
It belongs to the class of isoquinoline derivatives and contains a methoxy group (–OCH₃) attached to the 6-position of the tetrahydroisoquinoline ring. The compound is often encountered as its hydrochloride salt .
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate under appropriate conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using synthetic routes.
Analyse Chemischer Reaktionen
Reactivity:: Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl group (–COOH) to the corresponding alcohol (–CH₂OH).
Substitution: Nucleophilic substitution reactions at the carboxylate group.
Oxidation: Oxidation of the methoxy group (–OCH₃) to the corresponding hydroxyl group (–OH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, NaOEt).
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution leads to various derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its isoquinoline core.
Neuroscience: It may interact with neurotransmitter receptors or modulate neuronal activity.
Chemical Biology: Investigations into its biological effects and interactions.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: (without the carboxylate group) .
Other Isoquinoline Derivatives: Explore related structures for potential analogs.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-9-4-3-8-6-13-7-11(10(8)5-9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3 |
InChI-Schlüssel |
HXXPNIUCDLBEEW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CNCC2C(=O)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


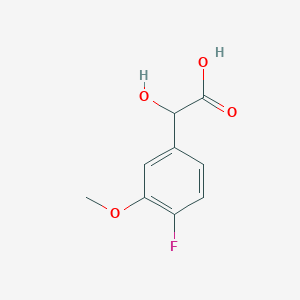
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)

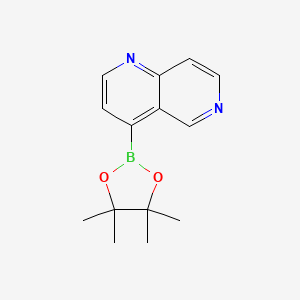

![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
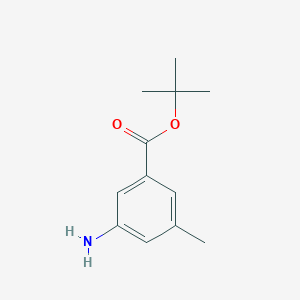
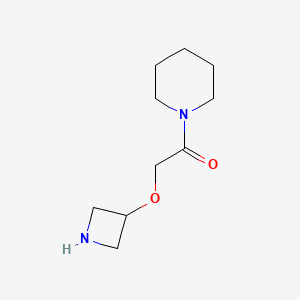
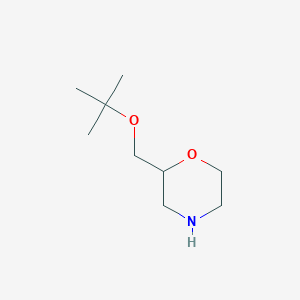
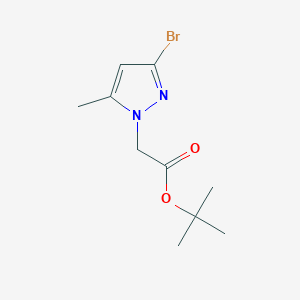
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

